molecular formula C15H24O B15141658 2,6-DI-Tert-butyl-4-methyl-D3-phenol

2,6-DI-Tert-butyl-4-methyl-D3-phenol

Cat. No.: B15141658
M. Wt: 223.37 g/mol
InChI Key: NLZUEZXRPGMBCV-FIBGUPNXSA-N
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Description

Butylated hydroxytoluene-d3 is a deuterated form of butylated hydroxytoluene, a lipophilic organic compound that is chemically a derivative of phenol. It is widely recognized for its antioxidant properties, which make it useful in preventing free radical-mediated oxidation in various materials, including foods, cosmetics, and industrial products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butylated hydroxytoluene-d3 can be synthesized through the reaction of p-cresol (4-methylphenol) with isobutylene (2-methylpropene), catalyzed by sulfuric acid. The reaction proceeds as follows:

CH3(C6H4)OH+2CH2=C(CH3)2((CH3)3C)2CH3C6H2OH\text{CH}_3(\text{C}_6\text{H}_4)\text{OH} + 2 \text{CH}_2=\text{C}(\text{CH}_3)_2 \rightarrow ((\text{CH}_3)_3\text{C})_2\text{CH}_3\text{C}_6\text{H}_2\text{OH} CH3​(C6​H4​)OH+2CH2​=C(CH3​)2​→((CH3​)3​C)2​CH3​C6​H2​OH

Alternatively, butylated hydroxytoluene-d3 can be prepared from 2,6-di-tert-butylphenol by hydroxymethylation or aminomethylation .

Industrial Production Methods

In industrial settings, butylated hydroxytoluene-d3 is produced using large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Butylated hydroxytoluene-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen or air, often in the presence of a catalyst such as manganese dioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed.

Major Products Formed

    Oxidation: Hydroperoxides and other oxidized derivatives.

    Reduction: Various reduced forms of butylated hydroxytoluene-d3.

    Substitution: Halogenated or nitrated derivatives of butylated hydroxytoluene-d3.

Mechanism of Action

Butylated hydroxytoluene-d3 primarily acts as an antioxidant by scavenging free radicals and terminating the chain reactions that lead to oxidative degradation. It mimics the action of vitamin E by converting peroxy radicals to hydroperoxides, thereby preventing further oxidation . The molecular targets include reactive oxygen species and other free radicals, which are neutralized through this mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butylated hydroxytoluene-d3 is unique due to its deuterated form, which makes it particularly useful in research involving isotopic labeling and tracing. This allows for more precise studies of metabolic pathways and the behavior of antioxidants in biological systems .

Properties

Molecular Formula

C15H24O

Molecular Weight

223.37 g/mol

IUPAC Name

2,6-ditert-butyl-4-(trideuteriomethyl)phenol

InChI

InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i1D3

InChI Key

NLZUEZXRPGMBCV-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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